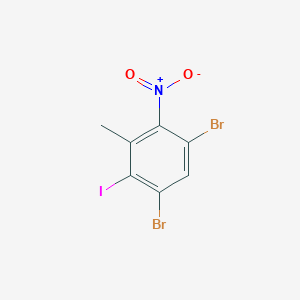

1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2INO2 |

|---|---|

Molecular Weight |

420.82 g/mol |

IUPAC Name |

1,5-dibromo-2-iodo-3-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H4Br2INO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3 |

InChI Key |

VTLAOEOBCKOVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1I)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,5 Dibromo 2 Iodo 3 Methyl 4 Nitrobenzene

The synthesis of a highly substituted and electronically complex molecule such as 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene requires a multi-step approach with careful consideration of the directing effects of the substituents and the reaction conditions. The synthetic pathway would likely involve the sequential introduction of halogen, methyl, and nitro groups onto an aromatic scaffold. The order of these transformations is critical to achieve the desired regiochemistry. A plausible precursor for the final nitration step is 3,5-Dibromo-2-iodotoluene. sigmaaldrich.com The synthesis of such halogenated toluene (B28343) derivatives is fundamental in organic chemistry, providing building blocks for pharmaceuticals and advanced materials.

Mechanistic Insights into Reactivity of 1,5 Dibromo 2 Iodo 3 Methyl 4 Nitrobenzene and Analogues

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, proceeding via a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion (or arenium ion). msu.edumsu.edubyjus.com The substituents already present on the ring profoundly influence the rate of reaction and the orientation of the incoming electrophile. vanderbilt.eduucalgary.ca

Regioselectivity and Directing Effects of Halogen, Methyl, and Nitro Substituents

The regiochemical outcome of an EAS reaction on 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene is determined by the cumulative directing effects of its five substituents. These effects are classified based on how they influence the stability of the intermediate benzenonium ion.

Halogens (Bromo and Iodo groups): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic. vanderbilt.edulibretexts.org However, they are ortho-, para-directors because their lone pairs of electrons can be donated via resonance to stabilize the positive charge in the benzenonium ion intermediate when the electrophile attacks at the ortho or para positions. msu.edulibretexts.org This resonance stabilization outweighs the destabilizing inductive effect at these positions compared to a meta attack. libretexts.org

Methyl Group: The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions. msu.eduvanderbilt.edu It donates electron density primarily through an inductive effect and hyperconjugation, which helps to stabilize the adjacent positive charge in the benzenonium intermediate formed during ortho and para attack. msu.edu

Nitro Group: The nitro group is a powerful deactivating substituent and a meta-director. brainly.comyoutube.commasterorganicchemistry.com It strongly withdraws electron density from the ring through both inductive and resonance effects. libretexts.org During ortho or para attack, one of the resonance structures of the benzenonium ion places the positive charge directly on the carbon atom bearing the nitro group, which is highly destabilizing. libretexts.org Consequently, electrophilic attack is directed to the meta position, which avoids this unfavorable arrangement. libretexts.orgmasterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |

| -Br, -I | Halogen | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para libretexts.org |

| -CH₃ | Alkyl | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para msu.eduvanderbilt.edu |

| -NO₂ | Nitro | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta libretexts.orgbrainly.commasterorganicchemistry.com |

Influence of Steric Hindrance on Electrophilic Attack

Steric hindrance plays a critical role in the reactivity of highly substituted benzene rings. In this compound, the C6 position is flanked by a large bromine atom at C5 and is ortho to another large iodine atom at C1 (relative to hydrogen). The approach of an electrophile to this sterically crowded site would be significantly impeded. youtube.com While electronic effects are generally the primary driving force determining regioselectivity, severe steric hindrance can prevent or slow down a reaction even if the position is electronically favored. youtube.com In cases with multiple potential sites for attack, bulky groups often direct incoming electrophiles to the least hindered position. msu.edu For this specific molecule, with only one possible site for substitution, the high degree of steric crowding from the adjacent halogen atoms is a major factor contributing to its low reactivity in EAS reactions.

Formation and Stability of Benzenonium Ion Intermediates

The mechanism of EAS proceeds through a high-energy carbocation intermediate, the benzenonium ion, in a slow, rate-determining step. msu.edumsu.edu The stability of this intermediate is paramount to the reaction's feasibility.

When an electrophile (E⁺) attacks the C6 position of this compound, a benzenonium ion is formed. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack (C2, C4, and the electrophile-bearing C6). The substituents influence the stability of this intermediate:

Stabilizing Effects: The methyl group at C3 and the halogens at C1 and C5 can participate in resonance stabilization by donating lone-pair electron density to the adjacent positive charge that forms on C2 and C4 during delocalization. msu.edulibretexts.org

Destabilizing Effects: The strong inductive effect of the halogens and the nitro group withdraws electron density, destabilizing the carbocation. msu.eduvanderbilt.edu The resonance-withdrawing effect of the nitro group at C4 is particularly destabilizing as the positive charge is delocalized onto this position. libretexts.orguomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (NAS) Pathways

Aromatic rings that are highly electron-deficient can undergo nucleophilic aromatic substitution (SₙAr), a pathway that is generally unfavorable for electron-rich systems like benzene itself. wikipedia.orglibretexts.org The SₙAr mechanism typically involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orgorganicchemistrytutor.com

Activation by Electron-Withdrawing Groups (Nitro Group)

The presence of strong electron-withdrawing groups is essential for activating an aromatic ring toward nucleophilic attack. wikipedia.orglibretexts.org The nitro group is one of the most effective activating groups for NAS reactions. wikipedia.orgorganicchemistrytutor.com For activation to be effective, the electron-withdrawing group must be located ortho or para to the leaving group. wikipedia.orglibretexts.org This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing this high-energy intermediate. wikipedia.orgorganicchemistrytutor.com

In this compound, the nitro group at C4 is:

Ortho to the bromine atom at C5.

Para to the iodine atom at C2.

Meta to the bromine atom at C1.

Therefore, the nitro group strongly activates the ring for nucleophilic displacement of the bromine at C5 and the iodine at C2. It does not, however, activate the bromine at C1 for substitution, as a meta-relationship does not allow for resonance stabilization of the negative charge. libretexts.orgorganicchemistrytutor.com

Role of Halogen Leaving Groups (Bromine vs. Iodine)

In nucleophilic aromatic substitution, the nature of the leaving group is critical. However, the trend of leaving group ability can be counterintuitive compared to Sₙ2 reactions. The rate-determining step in the SₙAr mechanism is the initial attack of the nucleophile on the aromatic ring, not the subsequent loss of the leaving group. libretexts.orgorganicchemistrytutor.com

The reactivity is governed by the electrophilicity of the carbon atom attached to the leaving group. More electronegative halogens withdraw more electron density via the inductive effect, making the attached carbon more electrophilic (more positive) and thus more susceptible to nucleophilic attack. Consequently, the typical reactivity order for halogens in SₙAr reactions is F > Cl > Br > I. libretexts.orgorganicchemistrytutor.comyoutube.com

For this compound, both the iodine at C2 and the bromine at C5 are activated by the nitro group. Based on the principle of electronegativity driving the rate of attack, the bromine atom (electronegativity ≈ 2.96) would be expected to be a better leaving group than the iodine atom (electronegativity ≈ 2.66). youtube.com Therefore, a nucleophile would preferentially attack the carbon at C5 over the carbon at C2, leading to the displacement of the bromide ion.

Table 2: Comparison of Bromine and Iodine as Leaving Groups in NAS

| Property | Bromine (-Br) | Iodine (-I) | Implication for NAS Reactivity |

| Position Relative to -NO₂ | C5 (ortho) | C2 (para) | Both positions are activated for NAS. wikipedia.orgorganicchemistrytutor.com |

| Electronegativity | ~2.96 youtube.com | ~2.66 youtube.com | The C-Br bond is more polarized, making the C5 carbon more electrophilic and susceptible to attack. organicchemistrytutor.com |

| C-X Bond Strength | Stronger (C-Br) | Weaker (C-I) | Less important for the rate-determining step, which is nucleophilic attack. libretexts.org |

| Predicted Reactivity | Higher | Lower | The bromine at C5 is predicted to be displaced more readily than the iodine at C2. |

Meisenheimer Complex Formation and Reactivity in Polyhalogenated Nitrobenzenes

The presence of a nitro group and multiple halogen substituents on the benzene ring makes this compound and its analogues susceptible to nucleophilic aromatic substitution (SNAr). A key feature of the SNAr mechanism is the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex is a 1:1 adduct formed between the electron-deficient aromatic ring and a nucleophile. wikipedia.orgchemeurope.com

The general mechanism for the formation of a Meisenheimer complex in a polyhalogenated nitrobenzene (B124822) is as follows:

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the aromatic ring, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Charge Delocalization: The negative charge is delocalized across the pi-system of the ring and, most importantly, onto the ortho and para positioned nitro groups. wikipedia.orglibretexts.org

Intermediate: This stabilized anionic intermediate is the Meisenheimer complex. wikipedia.org

For this compound, the presence of three halogen atoms and a nitro group creates a highly electron-deficient aromatic system, predisposing it to the formation of Meisenheimer complexes upon reaction with suitable nucleophiles. The efficiency of complex formation is a good indicator of the reactivity of nitroaromatic compounds. nih.govrsc.org Studies on related nitroaromatic compounds have shown that the rate of Meisenheimer complex formation can be correlated with their biological activity. nih.govrsc.org

| Starting Material | Nucleophile | Key Stabilizing Groups | Intermediate |

| Polyhalogenated Nitrobenzene | Nu⁻ | Nitro group, Halogens | Meisenheimer Complex |

| 1,3,5-Trinitrobenzene | CH₃O⁻ | Three Nitro groups | Stable Meisenheimer Salt |

| 2,4-Dinitrofluorobenzene | R₂NH | Two Nitro groups | Meisenheimer Complex |

The reactivity of the formed Meisenheimer complex depends on the nature of the nucleophile and the leaving groups present on the ring. The subsequent step in the SNAr reaction is the departure of a leaving group, which restores the aromaticity of the ring. In the case of this compound, any of the halogens could potentially act as a leaving group.

Homolytic Aromatic Substitution (HAS) and Radical Pathways

Beyond ionic pathways, polyhalogenated nitrobenzenes can also undergo reactions via radical mechanisms, specifically Homolytic Aromatic Substitution (HAS). These reactions involve highly reactive radical intermediates and provide alternative routes for functionalization.

Aryl radicals are neutral species with an unpaired electron on an aromatic ring. They are versatile intermediates in organic synthesis. nih.govrsc.org For a molecule like this compound, aryl radicals could be generated through several methods, including the reductive cleavage of the carbon-halogen bonds. nih.gov Electrochemical methods are also a sustainable approach for generating aryl radicals from precursors like aryl halides and nitroarenes. rsc.org

Once generated, the aryl radical derived from this compound would be highly reactive. Aryl radicals can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a donor molecule to form a reduced aromatic compound.

Addition to Multiple Bonds: Adding to alkenes or alkynes to form new carbon-carbon bonds.

Reaction with other Radicals: Coupling with other radical species.

The action of aryl radicals on nitrobenzene has been a subject of study in the context of homolytic aromatic substitution. rsc.orgrsc.org The presence of the nitro group can influence the regioselectivity of radical attack.

Radical reactions can also lead to further halogenation or transformations of the nitro group. Free radical halogenation typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com While direct radical halogenation of the aromatic ring is less common than electrophilic halogenation, radical conditions can facilitate substitution reactions.

The nitro group itself can be involved in radical transformations. Nitroaromatic compounds can be reduced to form nitro radical anions, which are key intermediates in various chemical and biological processes. rsc.org These radical anions can undergo further reactions, including the displacement of a substituent, a process that can be synthetically useful for the displacement of the nitro group itself. acs.org Additionally, the reduction of nitroaromatics can lead to the formation of arylnitrenium ions, which are significant intermediates. nih.gov

Interplay of Substituent Effects: Inductive and Resonance Contributions

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). rsc.orgresearchgate.net It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk In nucleophilic aromatic substitution, it is a strong activating group, stabilizing the intermediate Meisenheimer complex. libretexts.org

Halogens (-Br, -I): Bromine and iodine are deactivating groups in electrophilic aromatic substitution due to their strong -I effect, which withdraws electron density from the ring through the sigma bond. libretexts.orglibretexts.org However, they possess a positive resonance effect (+R) due to the presence of lone pairs of electrons that can be donated to the pi-system of the ring. libretexts.org This +R effect directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, their inductive electron withdrawal contributes to the activation of the ring.

Methyl Group (-CH₃): The methyl group is an activating group in electrophilic aromatic substitution. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, which is a type of resonance effect. libretexts.org It directs incoming electrophiles to the ortho and para positions.

The interplay of these effects in this compound is complex. The powerful deactivating and meta-directing influence of the nitro group will dominate the ring's character, making electrophilic substitution highly unfavorable. Conversely, the combined electron-withdrawing properties of the nitro group and the three halogens make the ring highly susceptible to nucleophilic attack. The methyl group's electron-donating nature slightly counteracts the deactivation but its effect is likely overshadowed by the four electron-withdrawing groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strong deactivator, meta-director |

| -Br | Withdrawing (-I) | Donating (+R) | Deactivator, ortho, para-director |

| -I | Withdrawing (-I) | Donating (+R) | Deactivator, ortho, para-director |

| -CH₃ | Donating (+I) | Donating (hyperconjugation) | Activator, ortho, para-director |

Computational and Theoretical Chemistry Studies on 1,5 Dibromo 2 Iodo 3 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of complex organic molecules. These calculations solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For a polysubstituted benzene (B151609) derivative, these calculations can elucidate the effects of various functional groups on the molecule's stability, geometry, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. rsc.org For a molecule such as 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene, DFT calculations are employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

Various functionals are used within the DFT framework, with hybrid functionals like B3LYP and PBE0 being particularly common for organic molecules. rsc.org These are often paired with Pople-style basis sets, such as 6-31+G(d) or 6-311+G(2d,p), to accurately describe the electron distribution. rsc.orgrsc.org The inclusion of polarization functions (d, p) is crucial for accurately modeling the electronic effects of the highly polarizable halogen atoms and the nitro group.

Table 1: Common DFT Functionals and Basis Sets for Substituted Nitrobenzenes

| Component | Examples | Purpose in Analysis |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, ωB97XD, M06-2X | Approximate the exchange-correlation energy. The choice affects the accuracy of calculated energies and properties. ωB97XD and other dispersion-corrected functionals (e.g., B3LYP-D3) are often used to better account for non-covalent interactions. rsc.org |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), def2-TZVPP | Define the set of mathematical functions used to build molecular orbitals. Larger basis sets with diffuse (+) and polarization functions (d,p) provide more accurate descriptions, especially for anions and systems with polar bonds. rsc.orgacs.org |

While DFT is a powerful tool, ab initio (Latin for "from the beginning") methods provide a systematically improvable and often more accurate approach, albeit at a higher computational expense. These methods are based on solving the Schrödinger equation without relying on empirical parameters.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to incorporate electron correlation effects beyond the Hartree-Fock approximation. For this compound, MP2 calculations would be valuable for refining the energetic profiles of potential reactions. acs.org This is especially important for determining the energies of transition states—the high-energy structures that connect reactants to products. An accurate calculation of the transition state energy is essential for predicting the activation energy and, consequently, the rate of a chemical reaction.

For more complex electronic systems, such as those involving excited states or bond-breaking/formation, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed. acs.org These multi-reference methods are necessary when the electronic structure cannot be described by a single Lewis structure, which is often the case for transition states and excited states of nitroaromatic compounds. acs.org For a molecule like the title compound, these methods could be used to study potential photochemical reactions or decomposition pathways.

Analysis of Aromaticity and Electron Density Distribution

The substituents on the benzene ring of this compound—two bromine atoms, an iodine atom, a methyl group, and a nitro group—exert significant electronic and steric effects that modulate the aromaticity and electron distribution of the ring.

Aromaticity is a key concept describing the unique stability of benzene and related compounds. chemistry.coach While benzene itself is the archetypal aromatic molecule, substitution can alter its aromatic character. Computational chemistry offers several quantitative measures, known as aromaticity indices, to assess these changes. mdpi.com

One of the most widely used indices is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space, such as the center of the ring (NICS(0)) or slightly above it (NICS(1)). A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity. mdpi.com

Other indices focus on the geometric and electronic structure. For instance, the Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character. The uniformity of electron density at the bond critical points between carbon atoms can also serve as a measure of aromaticity. mdpi.com For this compound, these indices would quantify the degree to which the push-pull effects of the methyl group (electron-donating) and the halogens and nitro group (electron-withdrawing) distort the electronic system of the benzene ring from its ideal state.

Table 2: Selected Computational Aromaticity Indices

| Index | Principle | Indication of Aromaticity |

|---|---|---|

| NICS (Nucleus-Independent Chemical Shift) | Measures magnetic shielding at a non-bonded point (e.g., ring center). | Large negative values indicate strong aromatic character. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Quantifies the deviation of bond lengths from an optimal value. | Values closer to 1 signify higher aromaticity. |

| PDI (Para-Delocalization Index) | Measures electron sharing between para-positioned atoms. | Higher values suggest greater electron delocalization and aromaticity. |

| FLU (Aromatic Fluctuation Index) | Measures the fluctuation of electron delocalization between adjacent atoms in the ring. | Values closer to zero indicate higher aromaticity. |

The substituents on the benzene ring profoundly influence the distribution of electron density. The halogens (bromine and iodine) are electronegative and withdraw electron density through the sigma bond network (inductive effect). units.it However, they can also donate electron density back to the ring through their lone pairs via resonance (mesomeric effect). The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. units.it

Computational methods can precisely map these effects. The calculation of atomic charges (e.g., using Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) schemes) quantifies the electron density on each atom. This would reveal the extent of positive charge induced on the ring carbons by the electron-withdrawing groups.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro group and the lone pairs of the halogens. Conversely, regions of positive potential (electron-poor) would be expected on the hydrogen atoms of the methyl group and, most importantly, on the benzene ring itself, particularly near the strongly withdrawing nitro group. This polarization is critical for understanding the molecule's intermolecular interactions and its reactivity toward nucleophiles. researchgate.net

Prediction of Regioselectivity in Substitution Reactions

A major application of computational chemistry in the study of aromatic compounds is the prediction of regioselectivity in substitution reactions, particularly electrophilic aromatic substitution (EAS). nih.gov For this compound, five of the six positions on the benzene ring are already substituted. This leaves only one available carbon atom for a potential substitution reaction.

While the position of substitution is predetermined in this specific case, computational models can quantify the reactivity of this remaining site. This is crucial for predicting whether a reaction will occur under given conditions and for comparing its reactivity to other aromatic substrates. Methods like the RegioSQM server use semiempirical (e.g., PM3) or DFT calculations to predict the most likely site of electrophilic attack. rsc.orgcore.ac.uk

The underlying principle of these predictions is that the site most susceptible to electrophilic attack is the one that can best stabilize the positive charge in the intermediate arenium ion (sigma complex). core.ac.uk Computationally, this is often modeled by calculating the proton affinity of each aromatic carbon. nih.gov The carbon atom that forms the most stable bond with a proton (i.e., has the lowest free energy upon protonation) is predicted to be the most reactive site for EAS. By calculating the proton affinity for the single available site on this compound, one could assess its activation level towards electrophiles. The strong deactivating effects of the two bromo substituents and the nitro group would likely result in a very low calculated proton affinity, indicating that harsh reaction conditions would be required for any further electrophilic substitution. Recently, machine learning models trained on large datasets of reactions have also emerged as powerful tools for rapidly predicting regioselectivity. rsc.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| p-Chloronitrobenzene |

Fukui Functions and Electrostatic Potential Maps

Computational methods are essential for predicting the chemical reactivity of complex molecules. journalirjpac.comresearchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps and Fukui functions are key descriptors derived from DFT calculations that identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org

The MEP map illustrates the charge distribution across the molecule, where different values of electrostatic potential are represented by various colors. researchgate.net Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles. Conversely, a positive potential, known as a σ-hole, is anticipated on the outer surface of the halogen atoms (especially iodine), marking them as sites for nucleophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity of specific atomic centers within the molecule. mdpi.com These functions quantify the change in electron density at a given point when an electron is added to or removed from the system. mdpi.com Studies on nitroaromatic compounds have shown that nitro groups, being strong electron attractors, significantly influence the distribution of frontier molecular orbitals (HOMO and LUMO) and can lead to unusual Fukui function values. mdpi.com For this compound, the Fukui functions would likely identify the nitro group and the carbon atoms of the aromatic ring as key sites for reactions.

Table 1: Predicted Local Reactivity Descriptors (Fukui Functions) for this compound This interactive table illustrates the type of data generated from a Fukui analysis to predict reactive sites.

| Atomic Site | Fukui Function (f_k^+) (for Nucleophilic Attack) | Fukui Function (f_k^-) (for Electrophilic Attack) | Dual Descriptor (Δf) | Predicted Reactivity |

| C1-Br | Low | High | Negative | Susceptible to Electrophilic Attack |

| C2-I | High | Low | Positive | Susceptible to Nucleophilic Attack |

| C4-NO₂ | High | Low | Positive | Susceptible to Nucleophilic Attack |

| O (Nitro) | Low | Very High | Negative | Susceptible to Electrophilic Attack |

| C (Methyl) | Low | Low | Near Zero | Low Reactivity |

Energy Barriers and Reaction Pathways for Competing Isomers

The study of isomerization and dissociation pathways is critical for understanding a molecule's stability and potential chemical transformations. Such investigations involve mapping the potential energy surface to identify transition states and calculate the associated activation energy barriers. mdpi.com While specific studies detailing the energy barriers and reaction pathways for isomers of this compound are not prominent in the surveyed literature, the methodologies for such analyses are well-established.

Computational approaches like DFT and more advanced methods such as CASSCF and CASPT2 are used to model these reaction coordinates. nih.gov For example, a study on nitrobenzene (B124822) photochemistry detailed a dissociation mechanism occurring on a triplet potential energy surface, identifying the key transition states and intermediates involved in the process. nih.gov A similar approach for this compound would involve calculating the energy profiles for potential isomerization reactions, such as the migration of a bromine atom or the rotation of the nitro group.

The investigation would proceed by:

Optimizing the geometries of the ground state molecule and its potential isomers.

Locating the transition state (TS) structure that connects these isomers on the potential energy surface.

Calculating the vibrational frequencies to confirm the nature of the stationary points (a minimum has all real frequencies, while a TS has one imaginary frequency).

Determining the activation energy barrier, which is the energy difference between the transition state and the ground state.

Kinetic analysis based on these energy barriers can then predict the feasibility and rate of such transformations under various conditions. mdpi.com For a heavily substituted molecule like this, pathways involving substituent migration would be expected to have very high energy barriers, indicating significant kinetic stability. mdpi.com

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the numerous bulky substituents on the benzene ring is governed by a delicate balance of intramolecular forces, including steric repulsion and other non-covalent interactions.

Steric Repulsion Between Vicinal Halogen and Methyl Groups

The structure of this compound features five adjacent substituents crowded together on the aromatic ring. This arrangement creates significant steric hindrance, which is the repulsion between the electron clouds of non-bonded atoms in close proximity. msu.eduyoutube.com The primary source of this strain arises from the interactions between the vicinal bromine, iodine, and methyl groups, as well as their interactions with the nitro group. utdallas.eduupenn.edu

To alleviate this steric strain, the molecule cannot adopt a perfectly planar conformation. researchgate.net The substituents will be pushed out of the plane of the benzene ring, resulting in distorted bond angles and dihedral angles. researchgate.net It is expected that the large iodine atom and the nitro group, in particular, will be significantly twisted relative to the ring. This twisting disrupts the π-conjugation between the nitro group and the aromatic system, which is a common consequence of steric hindrance from ortho substituents. researchgate.net Conformational analysis using computational methods can predict these deviations from planarity.

Table 2: Illustrative Predicted Dihedral Angles to Minimize Steric Strain This table shows hypothetical but realistic dihedral angles, demonstrating the expected out-of-plane distortion.

| Dihedral Angle | Definition | Expected Value in a Planar System | Predicted Value Due to Steric Hindrance |

| C3-C4-N-O | Twist of Nitro Group | 0° | ~40° - 60° |

| C1-C2-I | In-plane Angle | 120° | >122° |

| Br-C1-C2-I | Twist of Halogens | 180° | ~170° |

| C2-C3-C(Methyl) | In-plane Angle | 120° | >122° |

Halogen Bonding and Other Non-Covalent Interactions

In the solid state, the crystal packing of this compound is directed by a network of non-covalent interactions, with halogen bonds playing a prominent role. nih.govbohrium.com A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. bohrium.com

A detailed study of a closely related compound, 1,3-dibromo-2-iodo-5-nitrobenzene, provides significant insight into the interactions to be expected. researchgate.netnih.gov The crystal structure of this analog is stabilized by several types of halogen bonds:

Type-II Br···Br Interactions : These are polarized halogen bonds where the two interacting bromine atoms have different electronic characters (Brδ+···Brδ−). The geometry is characterized by one C-Br···Br angle being close to 180° and the other being near 90°. nih.gov

Anomalous Br···I Interactions : Uncommonly, the analysis revealed polarized halogen bonds where the more electronegative bromine atom acts as the Lewis acidic center (the halogen bond donor) and the less electronegative iodine acts as the Lewis basic center (the acceptor), forming a Brδ+···Iδ− contact. researchgate.netnih.gov This highlights the complex electronic effects within polyhalogenated aromatic systems.

Br···O Interactions : The oxygen atoms of the nitro group are excellent halogen bond acceptors. nih.gov It is highly probable that intermolecular Br···O and I···O halogen bonds are present, further stabilizing the crystal lattice. nih.gov

Table 3: Summary of Plausible Non-Covalent Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bond (Type II) | Bromine (Brδ+) | Bromine (Brδ−) | A polarized interaction directing crystal packing. nih.gov |

| Halogen Bond (Anomalous) | Bromine (Brδ+) | Iodine (Iδ−) | An unusual contact where the more electronegative halogen acts as the donor. researchgate.net |

| Halogen Bond | Iodine/Bromine | Oxygen (Nitro) | A strong, directional interaction involving the nitro group as an acceptor. nih.gov |

| Hydrogen Bond | C-H (Methyl) | Oxygen (Nitro) | Weak interactions contributing to the stability of the lattice. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data on the ¹H, ¹³C, or halogen NMR chemical shifts and coupling constants for this compound are available.

¹H, ¹³C, and Halogen NMR Chemical Shifts and Coupling Constants for Structural Assignment

Information not available.

2D NMR Techniques for Connectivity Determination

Information not available.

Vibrational Spectroscopy (Infrared and Raman)

No recorded Infrared or Raman spectra for this compound have been found in the searched literature.

Characteristic Vibrational Modes of Halogenated and Nitroaromatic Rings

Information not available for the specified compound.

Analysis of Intermolecular Interactions in Solid State

Information not available.

Mass Spectrometry (MS)

No mass spectrometry data for this compound is publicly accessible.

Comprehensive Analysis of this compound: A Review of Its Spectroscopic and Structural Characteristics

A detailed exploration of the advanced spectroscopic and structural properties of the halogenated aromatic compound, this compound, is currently limited by the lack of available experimental data in peer-reviewed literature and chemical databases. Despite its well-defined structure suggesting intriguing electronic and steric properties, specific research on its detailed characterization remains unpublished.

This article aims to provide a structured overview of the analytical techniques that would be essential for the comprehensive characterization of this compound. However, due to the absence of specific experimental findings for this compound, the following sections will outline the methodologies and the nature of the data that would be expected from such analyses.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Influence of Substituents on Electronic Spectra

The electronic absorption spectrum of an aromatic compound is intricately linked to its molecular structure, particularly the nature and arrangement of substituents on the benzene ring. For a polysubstituted molecule like this compound, the interplay of electronic and steric effects of each substituent—bromo, iodo, methyl, and nitro groups—governs the characteristics of its UV-Visible spectrum. The absorption bands arise from electronic transitions, primarily π→π* and n→π* transitions. The substituents modulate the energy of the molecular orbitals involved in these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The electronic spectrum of benzene, the parent chromophore, exhibits three absorption bands: a very intense band around 184 nm (E1-band), a weaker band at 204 nm (E2-band), and a series of fine-structured, low-intensity bands around 254 nm (B-band). All of these bands are due to π→π* transitions. When substituents are introduced onto the benzene ring, they can cause these bands to shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). They can also lead to an increase in absorption intensity (hyperchromic effect) or a decrease (hypochromic effect).

Individual and Combined Substituent Effects:

The substituents on the this compound ring have distinct electronic properties:

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) due to both its strong negative inductive (-I) and resonance (-M) effects. It significantly extends the conjugation of the benzene ring by pulling electron density from it. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a pronounced bathochromic shift of the primary absorption bands. stackexchange.com For instance, the primary absorption band (B-band) of nitrobenzene (B124822) is shifted to around 252-266 nm in various solvents, compared to 254 nm for benzene, and is more intense. stackexchange.com The nitro group also introduces the possibility of a weak n→π* transition, which typically appears as a shoulder on the longer wavelength side of the main absorption bands. nih.gov

Halogen Groups (-Br, -I): Halogens exhibit a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, but they are electron-donating through the resonance effect (+M) due to their lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, in UV-Vis spectroscopy, the resonance effect, which involves the interaction of non-bonding electrons with the π-system, often leads to a bathochromic shift and a hyperchromic effect on the benzene B-band. The order of this bathochromic shift is typically I > Br > Cl > F.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. This electron-donating nature slightly increases the electron density of the benzene ring, leading to a small bathochromic shift. For example, the B-band of toluene (B28343) is shifted to about 261 nm from benzene's 254 nm.

In this compound, these individual effects are combined. The strong electron-withdrawing nitro group will dominate the spectral characteristics, causing a significant red shift. The electron-donating methyl group and the resonance effects of the three halogen atoms will further contribute to this bathochromic shift. The presence of multiple substituents, especially those with opposing electronic effects (like the electron-donating methyl group and the electron-withdrawing nitro group), can lead to a substantial red shift due to enhanced charge-transfer character in the excited state.

Steric Effects:

The substitution pattern in this compound is highly crowded. The substituents at positions 2 (iodo), 3 (methyl), and 4 (nitro), as well as the bromine at position 1 and 5, create significant steric hindrance. This steric crowding can force the nitro group, and potentially the bulky iodo group, to twist out of the plane of the benzene ring. Such a loss of planarity would disrupt the π-conjugation between these substituents and the aromatic ring. A decrease in conjugation typically leads to a hypsochromic (blue) shift and a hypochromic effect (decreased intensity) compared to a hypothetical planar analogue. For example, in 2-nitrotoluene, the steric interaction between the ortho methyl and nitro groups forces the nitro group out of the ring's plane, which decreases the intensity of the charge-transfer band compared to its isomers. iu.edu In the case of the title compound, the steric hindrance is even more pronounced, and a significant deviation from planarity for the nitro and iodo groups is expected, which would counteract the bathochromic shifts caused by the electronic effects.

Expected Spectral Characteristics:

Based on the analysis of substituent effects, the UV-Vis spectrum of this compound is predicted to show a primary absorption band at a significantly longer wavelength than that of nitrobenzene itself, likely well into the UVA region (>300 nm). This is due to the cumulative bathochromic effects of the five substituents. However, the intensity of this band (molar absorptivity) might be lower than what would be expected from the electronic effects alone, due to the steric inhibition of resonance.

The following table provides a comparative overview of the UV absorption data for benzene and some related substituted compounds to illustrate the influence of the individual substituents.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Benzene | Hexane | 254 | 204 | nist.gov |

| Nitrobenzene | Ethanol | 258 | 8,140 | photochemcad.com |

| Toluene | Isooctane | 261 | ~300 | nist.gov |

| 4-Bromonitrobenzene | Not Specified | 268 | Not Specified | nih.gov |

| 2-Nitrotoluene | Not Specified | Not Specified | Not Specified | nih.gov |

| 4-Nitrotoluene | Not Specified | Not Specified | Not Specified | nih.gov |

| 2,4-Dinitrotoluene (B133949) | 5% Alcohol | 252 | 13,804 | nih.gov |

Chemical Transformations and Derivatization Pathways of 1,5 Dibromo 2 Iodo 3 Methyl 4 Nitrobenzene Scaffolds

Reduction of the Nitro Group

The transformation of the nitro group into other functionalities is a fundamental process in the derivatization of nitroaromatic compounds.

Selective Reduction to Anilines (Amines)

The reduction of the nitro group to an aniline (B41778) (amine) is a common and well-established transformation. This process typically involves the use of reducing agents such as metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid) or catalytic hydrogenation. For a substrate like 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene, the selective reduction of the nitro group without affecting the halogen substituents is crucial for further functionalization.

Table 1: Hypothetical Reaction Conditions for the Selective Reduction of this compound

| Reagent System | Solvent | Temperature (°C) | Potential Product |

| SnCl₂·2H₂O | Ethanol | Reflux | 5-Bromo-4-iodo-3-methyl-2-nitrosoaniline |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 2,6-Dibromo-4-iodo-5-methylaniline |

| H₂ (g), Pd/C | Methanol | Room Temperature | 2,6-Dibromo-4-iodo-5-methylaniline |

Note: This table is illustrative and based on general methodologies for nitro group reduction. Specific experimental data for this compound is not available.

Partial Reduction Pathways (Nitroso, Hydroxylamino Derivatives)

The partial reduction of the nitro group to afford nitroso or hydroxylamino derivatives requires milder and more controlled reaction conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or specific electrochemical methods can often achieve this selectivity. These partially reduced intermediates can be valuable for the synthesis of various heterocyclic compounds.

Halogen-Metal Exchange and Cross-Coupling Reactions

The presence of three halogen atoms with differing reactivity (I > Br) on the aromatic ring makes this compound a prime candidate for selective cross-coupling reactions.

Selective Suzuki, Heck, Sonogashira, and Stille Couplings with Multiple Halogens

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for regioselective functionalization of polyhalogenated substrates. It is anticipated that Suzuki, Heck, Sonogashira, and Stille couplings would proceed selectively at the C-I bond under appropriate conditions.

Regioselectivity in Coupling Reactions with Differentiated Halogen Reactivity (I vs. Br)

The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond is the cornerstone of regioselectivity in cross-coupling reactions of this compound. By carefully controlling the reaction conditions (e.g., catalyst, ligands, temperature), it is theoretically possible to first selectively substitute the iodine atom, leaving the bromine atoms intact for subsequent transformations. This stepwise functionalization would allow for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Site of Primary Reaction | Potential Product Structure |

| Suzuki | Arylboronic acid | C-I | 5-Bromo-2-(aryl)-3-methyl-4-nitro-1-bromobenzene |

| Heck | Alkene | C-I | 5-Bromo-2-(alkenyl)-3-methyl-4-nitro-1-bromobenzene |

| Sonogashira | Terminal alkyne | C-I | 5-Bromo-2-(alkynyl)-3-methyl-4-nitro-1-bromobenzene |

| Stille | Organostannane | C-I | 5-Bromo-2-(organo)-3-methyl-4-nitro-1-bromobenzene |

Note: This table represents predicted outcomes based on established principles of cross-coupling reactions. Experimental verification for this specific substrate is lacking in the literature.

Substitution of Halogen Atoms by Other Nucleophiles

Nucleophilic aromatic substitution (SNA) on this compound is expected to be challenging due to the electron-donating nature of the methyl group and the deactivating effect of the halogens. However, the strong electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Given the steric hindrance around the C2 and C5 positions, nucleophilic substitution might be more feasible after the reduction of the nitro group to an activating amino group.

Cyanation and Alkoxylation Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of electron-deficient aromatic rings, such as the one in this compound. The strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions.

In the case of this compound, the iodo group is positioned ortho to the nitro group, while one bromo group is at the para position and the other is meta. This arrangement suggests that the iodo and the para-bromo substituents are the most likely to be displaced by nucleophiles. The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. However, the strength of the carbon-halogen bond also plays a role, with the C-I bond being the weakest. The interplay of these factors determines the ultimate regioselectivity.

Cyanation Reactions: The introduction of a nitrile group onto the aromatic ring can be achieved through nucleophilic substitution using a cyanide source, such as sodium or potassium cyanide, or less toxic alternatives like zinc cyanide in the presence of a palladium catalyst. For the target molecule, cyanation is expected to preferentially occur at the 2-position (iodo) or the 5-position (bromo), given their respective ortho and para relationship to the activating nitro group. The choice of reaction conditions, including the cyanide source, solvent, and temperature, can influence the selectivity.

Alkoxylation Reactions: The displacement of a halide with an alkoxide group introduces an ether functionality. These reactions are typically carried out by treating the substrate with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide. Similar to cyanation, the positions most susceptible to alkoxylation are the C-2 (iodo) and C-5 (bromo) positions. The steric bulk of the incoming alkoxide can also influence the reaction's feasibility and regioselectivity.

Table 1: Representative Cyanation and Alkoxylation Reactions on a Halogenated Nitrotoluene Scaffold

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Reference |

| Cyanation | 2,4-Dibromotoluene | Zn(CN)₂, Pd(dba)₂, dppf, Zn, DMF, 120 °C | 2-Bromo-4-cyanotoluene | google.com |

| Alkoxylation | 4-Bromo-2-nitrotoluene | NaOMe, MeOH, reflux | 4-Methoxy-2-nitrotoluene | stackexchange.com |

Amidation and Amination Reactions

Amidation and Amination Reactions: The introduction of nitrogen-containing functional groups is another key transformation for this scaffold. Amination can be achieved using ammonia, primary amines, or secondary amines as nucleophiles. These reactions typically require elevated temperatures and sometimes the use of a catalyst. The positions activated by the nitro group (ortho and para) are the primary sites for amination. Therefore, substitution of the iodo group at C-2 or the bromo group at C-5 is the expected outcome.

Amidation reactions, leading to the formation of an amide linkage to the aromatic ring, can also be envisioned through processes like the Buchwald-Hartwig amidation. This palladium-catalyzed cross-coupling reaction is highly versatile and can be employed to form C-N bonds with a wide range of amides.

Table 2: Representative Amidation and Amination Reactions on a Halogenated Nitroaromatic Scaffold

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Reference |

| Amination | 1-Bromo-4-nitrobenzene | Piperidine, DMSO, 100 °C | 1-(4-Nitrophenyl)piperidine | stackexchange.com |

| Amidation | 1-Bromo-4-nitrobenzene | Benzamide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | N-(4-nitrophenyl)benzamide | [General Buchwald-Hartwig Conditions] |

Modification of the Methyl Group

The methyl group on the this compound scaffold offers another avenue for derivatization, independent of reactions on the aromatic ring itself.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The benzylic position of the methyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. libretexts.org This transformation would yield 2,4-dibromo-6-iodo-5-nitrobenzoic acid, a highly functionalized building block. The reaction conditions, such as temperature and the choice of solvent, are critical for achieving high yields and avoiding side reactions.

Milder oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂), can be used to selectively oxidize the methyl group to an aldehyde, affording 2,4-dibromo-6-iodo-5-nitrobenzaldehyde. The aldehyde functionality can then serve as a handle for a variety of subsequent transformations, including Wittig reactions, reductive aminations, and further oxidations or reductions.

Table 3: Representative Oxidation Reactions of a Methyl Group on an Aromatic Ring

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Reference |

| Oxidation to Carboxylic Acid | p-Nitrotoluene | KMnO₄, H₂O, heat | p-Nitrobenzoic acid | libretexts.org |

| Oxidation to Aldehyde | 2-Nitrotoluene | SeO₂, dioxane, reflux | 2-Nitrobenzaldehyde | [General Oxidation Conditions] |

Radical Bromination of the Methyl Group

The methyl group can also be functionalized through free radical halogenation. In the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN), and a brominating agent like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be substituted with bromine atoms. This reaction proceeds via a radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. Depending on the stoichiometry of the reagents, mono-, di-, or tri-bromination of the methyl group can be achieved, leading to the formation of a bromomethyl, dibromomethyl, or tribromomethyl group, respectively. bldpharm.com These benzylic halides are valuable synthetic intermediates that can readily participate in nucleophilic substitution and organometallic coupling reactions.

Table 4: Representative Radical Bromination of a Methyl Group on a Substituted Toluene (B28343)

| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Reference |

| Radical Bromination | p-Nitrotoluene | NBS, AIBN, CCl₄, reflux | p-Nitrobenzyl bromide | scispace.com |

Synthetic Utility in Complex Molecule Synthesis and Scaffold Derivatization

The highly functionalized nature of this compound and its derivatives makes them valuable building blocks in the synthesis of more complex molecules. The presence of multiple, orthogonally reactive sites allows for a stepwise and controlled elaboration of the molecular framework.

The halogen atoms can be selectively functionalized through a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The nitro group can serve as a directing group and can also be reduced to an amino group, which can then be further modified through diazotization or acylation reactions. nih.gov The amino group also opens up possibilities for the construction of heterocyclic rings fused to the benzene (B151609) core.

The various derivatives that can be generated from the methyl group (carboxylic acid, aldehyde, benzyl (B1604629) bromide) further expand the synthetic utility of this scaffold. For instance, the carboxylic acid derivative can be used in peptide couplings or esterifications, while the aldehyde can participate in condensation reactions to form larger, more complex structures.

In essence, the this compound scaffold provides a rich platform for the application of modern synthetic methodologies, enabling the generation of a wide range of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The strategic and sequential manipulation of its functional groups allows for the construction of intricate molecular architectures from a relatively simple starting material. nih.govlibretexts.org

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methods for Highly Substituted Aromatics

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, yet achieving specific substitution patterns in a controlled and efficient manner remains a significant challenge. google.comfiveable.melibretexts.orgpressbooks.pub For a molecule like 1,5-Dibromo-2-iodo-3-methyl-4-nitrobenzene, traditional electrophilic aromatic substitution methods are often limited by the directing effects of existing substituents. acs.orgyoutube.com Future research will likely focus on more sophisticated and regioselective techniques.

One promising avenue is the continued development of Directed ortho-metalation (DoM) . ingentaconnect.comwikipedia.orguwindsor.ca This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at a specific ortho-position. wikipedia.orguwindsor.ca For a precursor to the target molecule, a strategically placed DMG could facilitate the introduction of one of the bromo or iodo substituents with high regioselectivity. ingentaconnect.comwikipedia.orgresearchgate.net Competition experiments can help establish a hierarchy of directing groups to control the sequence of functionalization. uwindsor.ca

Another powerful strategy is the halogen dance reaction . wikipedia.orgrsc.orgresearchgate.net This base-catalyzed isomerization allows for the migration of a halogen atom to a different position on the aromatic ring, driven by thermodynamics. wikipedia.org This could be particularly useful for accessing substitution patterns that are difficult to achieve directly. For instance, a more easily synthesized isomer could potentially be rearranged to the desired 1,5-dibromo-2-iodo configuration under specific basic conditions. ingentaconnect.comwikipedia.orgrsc.orgresearchgate.netresearchgate.net

Furthermore, C-H activation represents a frontier in synthetic chemistry, offering the potential to directly convert C-H bonds into new functional groups. sigmaaldrich.combeilstein-journals.org This approach can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. sigmaaldrich.com Research into transition-metal catalysts that can selectively activate specific C-H bonds in the presence of multiple halogen and nitro groups will be crucial for the efficient synthesis of complex molecules like the one . acs.orgacs.orgnih.gov

The table below summarizes some modern synthetic methods applicable to the synthesis of polysubstituted aromatics.

| Synthetic Method | Description | Potential Application for this compound |

| Directed ortho-metalation (DoM) | A directing group guides the metalation of a specific ortho-position, which is then quenched with an electrophile. wikipedia.orguwindsor.ca | Regioselective introduction of bromo or iodo substituents. ingentaconnect.comresearchgate.net |

| Halogen Dance Reaction | Base-induced migration of a halogen substituent to a more thermodynamically stable position on the aromatic ring. wikipedia.orgrsc.org | Isomerization of a more accessible polysubstituted benzene (B151609) to the desired substitution pattern. wikipedia.orgresearchgate.netresearchgate.net |

| C-H Activation | Direct functionalization of a C-H bond, often catalyzed by a transition metal. sigmaaldrich.combeilstein-journals.org | Streamlined synthesis by avoiding pre-functionalization steps and enabling late-stage modifications. sigmaaldrich.comacs.org |

Advanced Mechanistic Investigations using Ultrafast Spectroscopy and Reaction Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and potential photochemical applications of this compound is essential for optimizing reaction conditions and designing new functionalities. Ultrafast spectroscopy techniques offer the ability to probe chemical processes on femtosecond to picosecond timescales.

Femtosecond optical heterodyne-detected Raman-induced Kerr effect spectroscopy (OHD-RIKES) can be employed to study the ultrafast molecular dynamics of this compound in solution. nih.gov This would provide insights into the intermolecular interactions and vibrational dynamics that influence its reactivity.

The presence of a carbon-iodine bond suggests that the photodissociation dynamics could be a rich area of investigation. rsc.org Upon UV excitation, the C-I bond is likely to be the weakest point for cleavage. Time-resolved photoionization and photoelectron spectroscopy can track the photochemical processes from initial excitation through to the formation of intermediates and final products in real-time. ultrafast-chemistry.com Studying the photodissociation of similar halogenated aromatic molecules has revealed complex fragmentation pathways, including deferred charge separation. rsc.org Understanding these pathways for this compound could inform its use in photochemistry or identify potential degradation mechanisms.

Transient absorption spectroscopy, on both electronic and vibrational timescales, could identify short-lived intermediates, such as radical species or excited states, that are crucial in its formation and subsequent reactions. bris.ac.uk For example, studying related systems has identified charge-transfer complexes as key intermediates. bris.ac.uk

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

The table below highlights the potential impact of AI and machine learning in the context of this molecule.

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis | AI algorithms work backward from the target molecule to devise a synthetic plan. pharmafeatures.comgrace.com | Proposing novel and efficient synthetic routes. 311institute.comnih.gov |

| Reaction Outcome Prediction | Machine learning models predict the major product, yield, and selectivity of a reaction. acs.orgresearchgate.netnih.govchemeurope.com | Prioritizing high-yield synthetic steps and avoiding failed reactions. |

| Catalyst and Reagent Selection | AI can assist in screening new catalysts and reagents for specific transformations. mdpi.com | Identifying optimal conditions for the regioselective functionalization of the aromatic ring. |

Exploration of Emerging Applications beyond Current Scope

The unique combination of functional groups in this compound suggests a range of potential applications that are yet to be explored. The presence of heavy atoms like bromine and iodine, coupled with the electron-withdrawing nitro group, could impart interesting photophysical or biological properties.

Nitroaromatic compounds are known to be bioreducible and have been investigated for various applications in medicinal chemistry. nih.govmdpi.com For example, they are used in prodrugs for targeting hypoxic tumors, as their reduction under low-oxygen conditions can release an active therapeutic agent. mdpi.com The specific substitution pattern of this compound could be tuned to create novel hypoxia-activated anticancer agents. researchgate.net Furthermore, the fluorescence properties of some nitroaromatic compounds are quenched upon bioreduction, making them potential fluorescent probes for imaging tumor hypoxia. mdpi.com

In the realm of materials science, polyhalogenated and nitrated aromatic compounds can serve as building blocks for materials with interesting properties. The high polarizability of the bromo and iodo substituents, along with the strong dipole of the nitro group, could lead to materials with useful nonlinear optical properties. Additionally, the reactivity of the C-Br and C-I bonds in cross-coupling reactions opens up possibilities for incorporating this unit into larger conjugated systems for applications in organic electronics. Nitroaromatic compounds have also been explored as fluorescent sensors for various analytes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.